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Compound of Interest

Compound Name: Beauverolide Ka

Cat. No.: B15139117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biological
activity of beauverolides, a class of cyclodepsipeptides produced by various entomopathogenic
fungi, including Beauveria species. While this guide focuses on Beauverolide Ka, specific
nuclear magnetic resonance (NMR) data for this particular analogue is not readily available in
the current body of scientific literature. Therefore, representative spectroscopic data for the
closely related and well-characterized Beauverolide 11l will be presented to illustrate the
structural features of this compound class.

Mass Spectrometry Data for Beauverolide Ka

High-resolution mass spectrometry is a critical tool for the initial identification and
characterization of beauverolides. The molecular formula and mass for Beauverolide Ka have
been reported as follows:

Compound Molecular Formula  Mass (Da) Observed lon

Beauverolide Ka C37H50N40s 630 [M+H]*, [M+Na]*

Representative NMR Spectroscopic Data:
Beauverolide llI
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Due to the absence of published *H and 3C NMR data for Beauverolide Ka, the following
tables summarize the assignments for Beauverolide 111, a structurally similar analogue. These
data are crucial for the complete structure elucidation and conformational analysis of this class

of cyclodepsipeptides.

Table 1: *H NMR Spectroscopic Data for Beauverolide I
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Position OoH (ppm) Multiplicity J (Hz)
L-Phe

NH 7.85 d 8.5
o-H 4.65 m

B-H 3.20, 2.95 m

Aromatics 7.25 m

L-Ala

NH 8.10 d 7.5
o-H 4.30 m

B-CHs 1.25 d 7.0
D-allo-lle

NH 7.90 d 9.0
o-H 4.15 t 9.0
B-H 1.85 m

y-CH: 1.50, 1.15 m

y-CHs 0.85 d 7.0
0-CHs 0.80 t 7.5
(3S,4S)-HMA

2-H2 2.60, 2.50 m

3-H 5.10 m

4-H 1.70 m

5-H2 1.40, 1.20 m

6-H2 1.30 m

7-H2 1.25 m
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8-CHs 0.88 t 7.0

4-CHs 0.90 d 7.0

Note: HMA refers to 3-hydroxy-4-methyloctanoic acid. Chemical shifts (d) are reported in parts
per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is representative and may

vary slightly based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Beauverolide Ill

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position oC (ppm)
L-Phe

C=0 171.5
a-C 54.0
B-C 38.0
Aromatic C 137.0, 129.5, 128.8, 127.0
L-Ala

C=0 172.5
a-C 49.0
B-C 18.0
D-allo-lle

C=0 171.0
a-C 59.0
B-C 375
y-C 25.0
y-CHs 15.5
0-C 11.5
(3S,4S)-HMA

C=0 170.0
C-2 40.0
C-3 72.0
C-4 35.0
C-5 29.0
C-6 28.0
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C-7 22.5
C-8 14.0
4-CHs 15.0

Note: Chemical shifts (&) are reported in parts per million (ppm). Assignments are based on 2D
NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols
Isolation and Purification of Beauverolides

A general procedure for the isolation of beauverolides from fungal cultures is outlined below.
This protocol may require optimization based on the specific fungal strain and target

beauverolide.
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Fungal Cultivation

Inoculation of Beauveria sp. into liquid medium

Incubation with shaking for 14-21 days

J

Extraction

Separation of mycelia and culture filtrate

Extraction of mycelia with Ethyl Acetate Extraction of filtrate with Ethyl Acetate

Combine and concentrate organic extracts

/Chromatographic Purification\

Silica Gel Column Chromatography
(Hexane-EtOAc gradient)

Y

(Sephadex LH-20 Chromatograph;)

(Methanol)

Preparative HPLC
(C18, Acetonitrile-Water gradient)

- J

Pure Beauverolide

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of beauverolides.
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Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed for
accurate mass measurements.

 Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Sample Preparation: Purified beauverolides are dissolved in methanol or acetonitrile at a
concentration of approximately 1 mg/mL.

 lonization Mode: Positive ion mode is generally used to observe protonated molecules
[M+H]* and sodium adducts [M+Na]*.

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

NMR Spectroscopy

NMR experiments are conducted to elucidate the detailed chemical structure of the isolated
compounds.

 Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.

o Sample Preparation: 1-5 mg of the purified beauverolide is dissolved in 0.5 mL of a
deuterated solvent (e.g., CDCls, CD30OD, or DMSO-ds).

e 1D NMR: 1H and 3C NMR spectra are acquired to identify the types and number of protons
and carbons.

e 2D NMR:

o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks
within each amino acid and the hydroxy acid residue.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond
correlations between protons and carbons.
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o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)
correlations between protons and carbons, which is crucial for sequencing the peptide and

identifying the ester linkage.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, providing insights into the three-dimensional conformation of the

cyclodepsipeptide.

Biological Activity and Signaling Pathway

Beauverolides have garnered significant interest due to their potent biological activities, most
notably the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a
key enzyme responsible for the esterification of cholesterol, a critical step in the formation of
cholesterol esters and lipid droplets. The inhibition of this enzyme has therapeutic potential in
the treatment of atherosclerosis and other diseases associated with lipid accumulation.[1][4]
There are two isoforms of this enzyme, ACAT1 and ACAT2, and beauverolides have shown

some selectivity towards these isoforms.
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Caption: Inhibition of ACAT by Beauverolide Ka.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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